1-[3-(3-isobutyl-1H-1,2,4-triazol-5-yl)propyl]piperidin-2-one -

1-[3-(3-isobutyl-1H-1,2,4-triazol-5-yl)propyl]piperidin-2-one

Catalog Number: EVT-4088330
CAS Number:
Molecular Formula: C14H24N4O
Molecular Weight: 264.37 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

3-(3-Phenyl-1H-1,2,4-triazol-5-yl)-2H-1-benzopyran-2-one

  • Compound Description: This compound was subject to a polymorphic study due to its potential biological activity. Three polymorphic modifications were discovered, all exhibiting a one-column layered crystal organization stabilized by π-π stacking, N—H⋯N, and C—H⋯O hydrogen bonds [].

4‐[3‐(1H‐Imidazol‐1‐yl)propyl]‐3‐phenyl‐1H‐1,2,4‐triazol‐5(4H)‐one

  • Compound Description: This compound's crystal structure, stabilized by C—H⋯O, C—H⋯N and N—H⋯N intermolecular hydrogen bonding, features two similar independent molecules within the asymmetric unit [].

2-[3-(n-Propyl)-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-Phenoxyacetic acid

  • Compound Description: This compound underwent extensive theoretical and experimental analysis, including IR, NMR, and molecular orbital calculations. The study investigated its molecular structure, electronic properties, and potential antioxidant activity [].

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (BMN 673, Talazoparib)

  • Compound Description: Developed as a potent poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitor, this compound exhibits remarkable antitumor efficacy in BRCA1 mutant breast cancer models. It displays excellent potency with Ki values in the nanomolar range for both PARP1 and PARP2 [].

6-((2-Fluoro-3-(1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidin-4-yl)propyl)amino)-2,3-dihydro-1H-inden-1-one

  • Compound Description: This compound demonstrates potent activity as a G protein-coupled receptor 119 (GPR119) agonist, making it a valuable tool for exploring the pharmacological potential of GPR119 agonists [].

2-[1-Acetyl-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-Phenoxyacetic Acid

  • Compound Description: This compound underwent computational analysis using density functional theory (DFT) and Hartree-Fock methods. The study focused on elucidating its molecular structure, electronic properties, and in vitro antioxidant capacity [].

1,3,5-Tri-{4-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5- one-4-yl)-azomethin]-phenoxycarbonyl} Benzenes

  • Compound Description: This series of compounds, synthesized from the reaction of 3-alkyl/aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 1,3,5-tri-(4-formylphenoxycarbonyl)-benzene, were investigated for their acidity in various solvents [].

2-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4- triazol-1- yl)propyl]-4-[4-(2,2,3,3-tetrafluoropropoxy)phenyl]- 3(2H,4H)-1,2,4-triazolone (TAK-187)

  • Compound Description: TAK-187 is an optically active antifungal azole. Its synthesis involves a stereochemically controlled route to establish the (1R,2R) configuration crucial for its activity [].
  • Compound Description: These compounds, synthesized via reactions of di-(2-formylphenyl) isophtalate with 3-alkyl/ aryl-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones followed by Mannich reactions, were evaluated for their antimicrobial and antioxidant activities [].

3-substitued-4-(3-methoxy-4-isobutyryloxybenzylideneamino)-4,5-dihydro- 1H-1,2,4-triazol-5-one derivatives

  • Compound Description: These derivatives were synthesized by reacting 3-alkyl(aryl)-4-amino-4,5-dihydro-1H-1,2,4-triazol-5-ones with 3-methoxy-4-isobutyryloxybenzaldehyde and further modified via acetylation and Mannich reactions. They were subsequently tested for their antimicrobial and antioxidant properties [].

3‐(1,2,4‐Triazol‐5‐yl)‐1,3‐thiazolidin‐4‐ones

  • Compound Description: This series of 2-aryl-3-[1,2,4]triazol-5-yl-4-thiazolidinones was synthesized via a domino reaction involving 5-amino-1H-[1,2,4]triazoles, aromatic aldehydes, and α-mercaptoacids. Several compounds exhibited potent antifungal and antituberculosis activities [].

4-alkyl-5-(((3-(pyridin-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiol S-derivatives

  • Compound Description: These novel S-derivatives of 4-alkyl-5-(((3-(pyridine-4-yl)-1H-1,2,4-triazole-5-yl)thio)methyl)-4H-1,2,4-triazole-3-thiols were synthesized and investigated for their physicochemical properties and anti-hypoxic activity. One derivative demonstrated enhanced anti-hypoxic effects compared to the reference drug Mexidol [].

2-ethoxy-4-{[3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl]-azomethine}-phenyl benzenesulfonates

  • Compound Description: This series of compounds, along with their N-acetyl, morpholine, and 2,6-dimethylmorpholine Mannich base derivatives, was synthesized and evaluated for their antibacterial and aldose reductase (AR) inhibitory activities. Several derivatives displayed potent AR inhibition, suggesting potential antidiabetic properties [].

1-[(1R,2R)-2-(2,4-difluorophenyl)-2-hydroxy-1-methyl-3-(1H-1,2,4-triazol-1-yl)propyl]-3-[4-(1H-1-tetrazolyl)phenyl]-2-imidazolidinone (TAK-456)

  • Compound Description: TAK-456 is a potent antifungal agent under investigation in clinical trials. This study synthesized its three stereoisomers and identified metabolites formed in rat liver homogenates [].

2-Methyl-2-(4-{3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl]propyl}phenoxy)propanoic Acid (LY518674)

  • Compound Description: This compound is a potent and selective peroxisome proliferator-activated receptor α (PPARα) agonist. LY518674 effectively raises serum HDL-cholesterol levels in human apolipoprotein A-1 transgenic mice, highlighting its potential for treating coronary artery disease [].

Ethyl{4-[3-(1H-imidazole-1-yl)propyl]-3-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl}acetate

  • Compound Description: This compound has been synthesized and characterized using spectroscopic techniques (1H and 13C NMR, IR) and theoretical calculations. In vitro antimicrobial assays revealed activity against Shigella flexneri and Listeria monocytogenes [].

[2-Methoxy-4-(3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl)-azomethinphenyl] Acetate

  • Compound Description: Theoretical investigations using DFT and Hartree-Fock methods were employed to elucidate the spectroscopic, electronic, and thermodynamic properties of this molecule [].

4-benzyl-3-[(1-methylpyrrol- 2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one

  • Compound Description: This 1,2,4-triazole derivative exhibits anticancer activity. Its electronic and molecular structure were studied using X-ray analysis, spectral analysis (1H and 13C NMR, IR), conformational analysis, and FMO analysis [].

2-[3-Phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one-4-yl]-phenoxyacetic acid

  • Compound Description: Computational studies using DFT and Hartree-Fock methods explored this compound's spectroscopic, electronic, and non-linear optical properties. The study aimed to understand its structure-property relationships [].

2-(3-Alkyl/Aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl Benzenesulfonates and Derivatives

  • Compound Description: This study focuses on synthesizing and characterizing new 2-(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine)phenyl benzenesulfonates, their N-acetyl derivatives, and morpholine Mannich bases. The compounds were screened for antioxidant and antibacterial activities [].

1-(Morpholin-4-yl-methyl)-3-alkyl(aryl)-4-[3-ethoxy-4-(2-furylcarbonyloxy)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

  • Compound Description: Six novel compounds of this type were synthesized from reactions with formaldehyde and morpholine. Their structures were characterized using IR, 1H NMR, and 13C NMR spectroscopy [].

2-((4-Amino-5-((2,4-dichlorophenoxy)methyl)-4H-1,2,4-triazol-3-yl)thio)-1-(5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one

  • Compound Description: This heterocyclic compound was synthesized and characterized by X-ray crystallography, NMR, and IR spectroscopy [].

1-(Morpholine-4-yl-methyl)-3-alkyl(aryl)-4-[4-(dimethylamino)-benzylidenamino]-4,5-dihydro-1H-1,2,4-triazol-5-ones

  • Compound Description: Eight novel compounds of this type were synthesized and characterized by IR, 1H NMR, and 13C NMR spectral data. They were further evaluated for antioxidant potential using three different assays, showing significant metal chelating effects [].

4-[1-(2,6-Dimethylmorpholin-4-yl-methyl)-3-alkyl(aryl)-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl-azomethine]-2-methoxyphenyl benzoates

  • Compound Description: Six novel compounds in this series were synthesized using the Mannich reaction. Their structures were characterized using spectroscopic techniques, and they were screened for antioxidant and antimicrobial activities [].

1-(Benzoyl­methyl)‐4‐(3,5‐di­methyl‐4H‐1,2,4‐triazol‐4‐yl)‐3‐(2‐thienyl­methyl)‐1H‐1,2,4‐triazol‐5(4H)‐one

  • Compound Description: This compound's crystal structure was analyzed, revealing that none of the five- or six-membered rings are coplanar with the triazolone ring. Its structure is stabilized by intra- and intermolecular hydrogen bonds and C—H⋯π interactions [].

1-Acetonyl-4-(3,5-diethyl-4H-1,2,4-triazol-4-yl)-3-(2-thienylmethyl)-1H-1,2,4-triazol-5(4H)-one

  • Compound Description: The crystal structure of this compound features a disordered thiophene ring and is stabilized by intermolecular C—H⋯N and C—H⋯O interactions [].

(8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one Tosylate Salt

  • Compound Description: This entry describes different forms, including crystalline forms, of the tosylate salt of (8S,9R)-5-fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-8,9-dihydro-2H-pyrido[4,3,2-de]phthalazin-3(7H)-one. It also discusses their preparation and potential use in pharmaceutical compositions for treating diseases like cancer [, ].

2-Methoxy-6-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine]phenyl Furan-2-carboxylates

  • Compound Description: This research focuses on synthesizing new 2-methoxy-6-[(3-alkyl/aryl-4,5-dihydro-1H-1,2,4-triazol-5-on-4-yl)-azomethine]phenyl furan-2-carboxylates and their acetylated derivatives. The study aimed to explore the potential of combining a 1,2,4-triazole ring with a Schiff base for developing bioactive molecules [].

3-(5-(Arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-Aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-YL)-2H-chromen-2-ones

  • Compound Description: This study reports the synthesis of a series of 3-(5-(arylamino)-1,3,4-thiadiazol-2-yl)-2H-chromen-2-ones and 3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)-2H-chromen-2-ones. These compounds were characterized using elemental analysis, IR, 1H NMR, and 13C NMR spectroscopy [].

3-[(1-Methylpyrrol-2-yl)- methyl]-4-Substituted 4,5-Dihydro-1H-1,2,4-triazol-5-ones

  • Compound Description: These compounds were synthesized by cyclizing 1-[(1-methylpyrrol-2-yl)acetyl]-4-substituted semicarbazides under alkaline conditions. Their effects on the central nervous system of mice were studied [].

4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one Monohydrate

  • Compound Description: This study reports the synthesis and characterization of 4-(3-(1H-imidazol-1-yl)propyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one monohydrate, including its crystal structure determination. Theoretical calculations were performed to investigate its molecular geometry, vibrational frequencies, and NMR chemical shifts [].

2-methyl-2-(4-[3-[1-(4-methylbenzyl)-5-oxo-4,5-dihydro-1H-[1,2,4]triazol-3-yl]propyl]phenoxy)propionic acid Isotopomers

  • Compound Description: Three isotopomers of this compound, a potent and selective human PPARα receptor agonist, were synthesized to support preclinical ADME studies and bioanalysis [].

N-Cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propyl]-2-(5-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetamide Dichloromethane 0.62-solvate

  • Compound Description: The crystal structure of this compound was determined, revealing intermolecular hydrogen bonds linking the molecules into chains. It crystallizes as a dichloromethane solvate [].

(E)-3-(1H-1,2,4-triazol-1-yl)-3-phenyl-1-(4-chlorophenyl)-propene-2-one-1 and (E)-3-(4-nitrophenyl)-3-(1H-1,2,4-triazol-1-yl)-1-(2,4-dichlorophenyl)-2-one-1

  • Compound Description: These compounds represent a new type of N-vinyltriazoles. Their structures were determined using X-ray crystallography, revealing their molecular geometry and packing arrangements [].

Properties

Product Name

1-[3-(3-isobutyl-1H-1,2,4-triazol-5-yl)propyl]piperidin-2-one

IUPAC Name

1-[3-[5-(2-methylpropyl)-1H-1,2,4-triazol-3-yl]propyl]piperidin-2-one

Molecular Formula

C14H24N4O

Molecular Weight

264.37 g/mol

InChI

InChI=1S/C14H24N4O/c1-11(2)10-13-15-12(16-17-13)6-5-9-18-8-4-3-7-14(18)19/h11H,3-10H2,1-2H3,(H,15,16,17)

InChI Key

AAXZFVHUWZYISY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=NN1)CCCN2CCCCC2=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.